molecular formula C35H30Br10 B15341235 1,2-Dibromo-3-methylbenzene;1,2-dibromo-4-methylbenzene;1,3-dibromo-2-methylbenzene;1,3-dibromo-5-methylbenzene;1,4-dibromo-2-methylbenzene

1,2-Dibromo-3-methylbenzene;1,2-dibromo-4-methylbenzene;1,3-dibromo-2-methylbenzene;1,3-dibromo-5-methylbenzene;1,4-dibromo-2-methylbenzene

Cat. No.: B15341235
M. Wt: 1249.7 g/mol
InChI Key: IDNNWSWCGHHJAQ-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-methylbenzene, 1,2-dibromo-4-methylbenzene, 1,3-dibromo-2-methylbenzene, 1,3-dibromo-5-methylbenzene, and 1,4-dibromo-2-methylbenzene are organic compounds belonging to the class of bromobenzenes. These compounds consist of a benzene ring substituted with two bromine atoms and one methyl group. The position of the bromine and methyl groups on the benzene ring varies, leading to different isomers. These compounds are used in various chemical reactions and have applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of these dibromo-methylbenzene compounds typically involves the bromination of methylbenzene (toluene) derivatives. The bromination process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions, including temperature and solvent, can influence the position of the bromine atoms on the benzene ring.

For example, the synthesis of 1,2-dibromo-3-methylbenzene can be achieved by brominating 3-methyltoluene using bromine in the presence of a catalyst . Similarly, 1,2-dibromo-4-methylbenzene can be synthesized by brominating 4-methyltoluene under similar conditions .

Industrial Production Methods

Industrial production of these compounds may involve continuous flow reactors to ensure efficient and controlled bromination. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the desired dibromo-methylbenzene isomers.

Chemical Reactions Analysis

Types of Reactions

These compounds undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Zinc (Zn) or sodium borohydride (NaBH4) in the presence of a suitable solvent.

Major Products Formed

    Substitution Reactions: Formation of various substituted benzene derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of methylbenzene derivatives.

Scientific Research Applications

These dibromo-methylbenzene compounds have several applications in scientific research:

Mechanism of Action

The mechanism of action of these compounds depends on the specific chemical reactions they undergo. In electrophilic aromatic substitution reactions, the bromine atoms on the benzene ring act as leaving groups, allowing electrophiles to attack the benzene ring and form new bonds . The methyl group can influence the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromobenzene
  • 1,3-Dibromobenzene
  • 1,4-Dibromobenzene

Uniqueness

The presence of the methyl group in these dibromo-methylbenzene compounds distinguishes them from other dibromobenzene isomers. The methyl group can influence the reactivity, orientation, and physical properties of the compounds, making them unique in their chemical behavior and applications .

Properties

Molecular Formula

C35H30Br10

Molecular Weight

1249.7 g/mol

IUPAC Name

1,2-dibromo-3-methylbenzene;1,2-dibromo-4-methylbenzene;1,3-dibromo-2-methylbenzene;1,3-dibromo-5-methylbenzene;1,4-dibromo-2-methylbenzene

InChI

InChI=1S/5C7H6Br2/c1-5-2-6(8)4-7(9)3-5;1-5-4-6(8)2-3-7(5)9;1-5-2-3-6(8)7(9)4-5;1-5-6(8)3-2-4-7(5)9;1-5-3-2-4-6(8)7(5)9/h5*2-4H,1H3

InChI Key

IDNNWSWCGHHJAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)Br.CC1=C(C(=CC=C1)Br)Br.CC1=CC(=CC(=C1)Br)Br.CC1=C(C=CC(=C1)Br)Br.CC1=C(C=CC=C1Br)Br

Origin of Product

United States

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